2-Ethyl-3,8-dimethylquinoline
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Overview
Description
2-Ethyl-3,8-dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,8-dimethylquinoline can be achieved through various methods. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the main reagents .
Industrial Production Methods
Industrial production of quinoline derivatives often involves catalytic processes to ensure high yield and purity. For example, the use of cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported . Additionally, microwave-assisted synthesis and solvent-free conditions are also employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Ethyl-3,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,8-dimethylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline
- 3,8-Dimethylquinoline
- 2-Ethylquinoline
Uniqueness
2-Ethyl-3,8-dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
CAS No. |
80609-94-5 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-ethyl-3,8-dimethylquinoline |
InChI |
InChI=1S/C13H15N/c1-4-12-10(3)8-11-7-5-6-9(2)13(11)14-12/h5-8H,4H2,1-3H3 |
InChI Key |
JNLJEPXQNREKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2C=C1C)C |
Origin of Product |
United States |
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